2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-methoxy-1,3-benzothiazole
CAS No.: 2548996-94-5
Cat. No.: VC11816427
Molecular Formula: C15H16N4OS
Molecular Weight: 300.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548996-94-5 |
|---|---|
| Molecular Formula | C15H16N4OS |
| Molecular Weight | 300.4 g/mol |
| IUPAC Name | 2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-5-methoxy-1,3-benzothiazole |
| Standard InChI | InChI=1S/C15H16N4OS/c1-20-12-2-3-14-13(6-12)17-15(21-14)19-8-11(9-19)7-18-5-4-16-10-18/h2-6,10-11H,7-9H2,1H3 |
| Standard InChI Key | JTHBPSMVBLBBMI-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)SC(=N2)N3CC(C3)CN4C=CN=C4 |
| Canonical SMILES | COC1=CC2=C(C=C1)SC(=N2)N3CC(C3)CN4C=CN=C4 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The molecule consists of three primary components:
-
A 5-methoxy-1,3-benzothiazole backbone, which contributes aromaticity and planar rigidity.
-
An azetidine ring (a four-membered nitrogen-containing heterocycle) at the 2-position of the benzothiazole.
-
A 1H-imidazol-1-ylmethyl substituent attached to the azetidine ring, introducing a secondary nitrogen-rich heterocycle.
This combination creates a hybrid structure with multiple sites for hydrogen bonding, hydrophobic interactions, and potential enzymatic targeting. The methoxy group at the 5-position likely enhances solubility and modulates electronic effects on the benzothiazole system .
Physicochemical Properties
Key properties derived from its molecular architecture include:
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 300.4 g/mol | Optimal for drug-likeness (Rule of Five) |
| LogP (Predicted) | ~2.1 (Calculated) | Moderate lipophilicity for membrane permeation |
| Hydrogen Bond Donors | 1 (Imidazole NH) | Facilitates target binding |
| Hydrogen Bond Acceptors | 5 (S, O, 3N) | Enhances solubility and interaction potential |
The absence of reported melting or boiling points in available literature suggests that experimental characterization remains pending .
Synthetic Strategies and Precursor Pathways
Hypothetical Synthesis Routes
While no direct synthesis of this compound has been documented, analogous benzothiazole-imidazole hybrids provide a framework for its plausible preparation. Two potential routes are proposed:
Route 1: Condensation of Preformed Subunits
-
Step 1: Synthesis of 5-methoxy-1,3-benzothiazol-2-amine via cyclization of 2-amino-4-methoxythiophenol with cyanogen bromide .
-
Step 2: Functionalization of the amine group with a 3-(imidazol-1-ylmethyl)azetidine moiety using carbodiimide-mediated coupling (e.g., EDCI/HOBt) .
Route 2: Cyclization of a Linear Precursor
-
Step 1: Preparation of a thiourea intermediate by reacting 2-chloro-5-methoxybenzothiazole with 3-(imidazol-1-ylmethyl)azetidin-1-amine.
-
Step 2: Intramolecular cyclization under basic conditions to form the azetidine-benzothiazole linkage .
Challenges in Synthesis
-
Azetidine Ring Stability: The strain in the four-membered azetidine ring may necessitate low-temperature reactions to prevent ring-opening .
-
Regioselectivity: Ensuring proper substitution at the 2-position of the benzothiazole requires careful control of reaction conditions .
Future Directions and Research Gaps
-
Synthetic Optimization: Development of a high-yield, scalable synthesis route remains a priority.
-
ADMET Profiling: Predictive modeling of absorption, distribution, metabolism, excretion, and toxicity is essential to prioritize in vitro testing.
-
Target Identification: Computational docking studies against bacterial topoisomerases or PI3K isoforms could elucidate mechanistic hypotheses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume